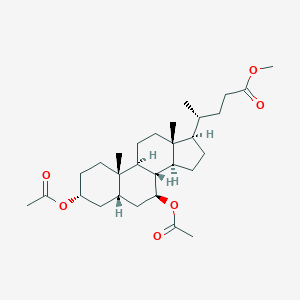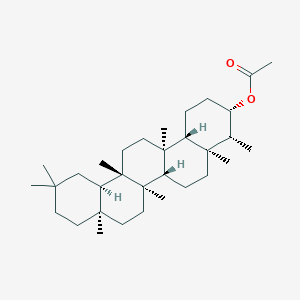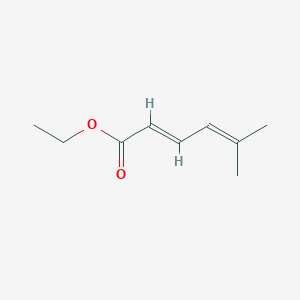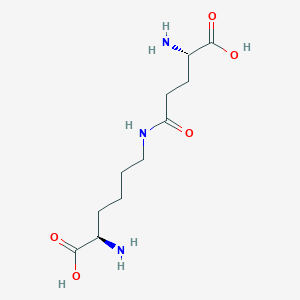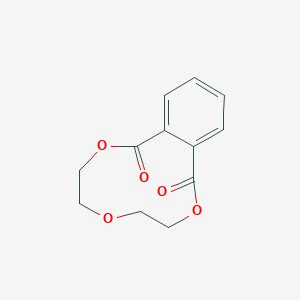
2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro-
Overview
Description
2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- is a chemical compound with the molecular formula C12H12O5. It is known for its unique structure, which includes a benzene ring fused with a trioxacycloundecane ring system. This compound has various applications in scientific research, particularly in the fields of materials science, drug discovery, and nanotechnology.
Mechanism of Action
Mode of Action
Biochemical Pathways
It’s known that phthalates, a group of compounds to which diethylene glycol bisphthalate belongs, can be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Result of Action
Some chemicals like bis-2-ethylhexyl adipate (deha), diisobutyl adipate (diba), atbc, dinch, bis-2-ethylhexyl sebacate (dos), diethylene glycol dibenzoate (degdb), deht, and phosphate esters showed the potential to cause toxicity in aquatic species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diethylene glycol bisphthalate. For instance, the presence of ester groups suggests potential hydrolysis under strong acidic or basic conditions.
Biochemical Analysis
Biochemical Properties
It is known that this compound has a molecular weight of 236.221 Da . It is soluble in chloroform, ethyl acetate, and methanol to a slight degree
Cellular Effects
The cellular effects of Diethylene glycol bisphthalate are not well-documented. It is known that certain phthalates can have significant effects on cells. For example, Diethylene glycol (DEG), a related compound, is known to cause renal toxicity
Molecular Mechanism
It is known that DEG, a related compound, induces cancer through non-genotoxic mechanisms related to multiple molecular signals, including PPARα activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress
Dosage Effects in Animal Models
It is known that the clinical symptoms of DEG poisoning, a related compound, are dose-dependent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- typically involves the reaction of diethylene glycol with phthalic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, followed by purification steps to isolate the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The industrial process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- is used in various scientific research fields due to its unique structure and properties. Some of its applications include:
Materials Science: It is used in the development of new materials with specific properties.
Drug Discovery: The compound is explored for its potential therapeutic effects and as a building block for drug development.
Nanotechnology: Its unique structure makes it suitable for applications in nanotechnology, including the development of nanomaterials and nanodevices.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- include:
- Diethylene glycol bisphthalate
- Phthalic acid, cyclic oxydiethylene ester
- 1,3,4,6,7,9-hexahydro-2,5,8-benzotrioxacycloundecine-1,9-dione
Uniqueness
What sets 2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- apart from similar compounds is its specific ring structure, which imparts unique chemical and physical properties. This makes it particularly valuable in specialized applications where these properties are advantageous .
Properties
IUPAC Name |
3,6,9-trioxabicyclo[9.4.0]pentadeca-1(15),11,13-triene-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c13-11-9-3-1-2-4-10(9)12(14)17-8-6-15-5-7-16-11/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEGUDFMCKJMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=CC=C2C(=O)OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051705 | |
| Record name | 3,4,6,7-Tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13988-26-6 | |
| Record name | 3,4,6,7-Tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13988-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol bisphthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013988266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4,6,7-Tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,6,7-tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL BISPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAT5RQ8XVN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What information is available about the toxicity of Diethylene glycol bisphthalate?
A1: The provided research article focuses on the acute and short-term toxicity of Diethylene glycol bisphthalate in mice and rats []. The study design involves administering the compound and observing for adverse effects within a specific timeframe. While the abstract doesn't detail the findings, it indicates that toxicity assessments were conducted.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



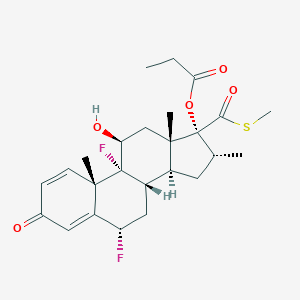



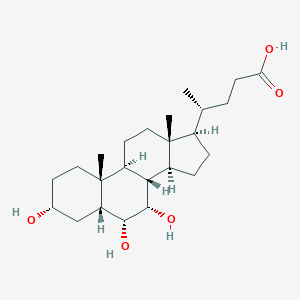
![(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid](/img/structure/B33423.png)
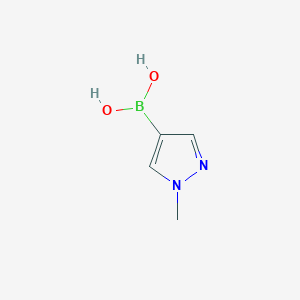
![(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B33427.png)
